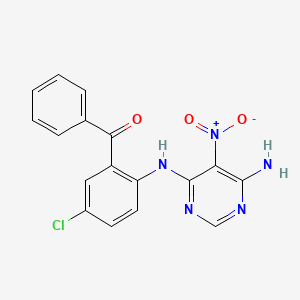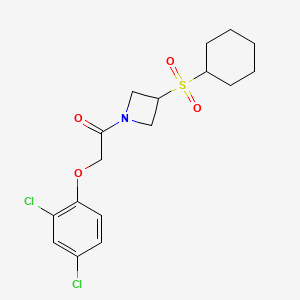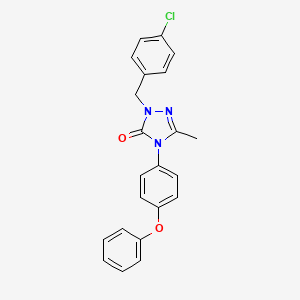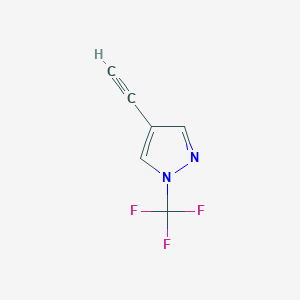![molecular formula C21H18O5 B2695255 Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- CAS No. 302549-13-9](/img/structure/B2695255.png)
Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a benzo[c]chromen-3-yloxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with appropriate chromen-3-yloxymethyl intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of certain microorganisms by interfering with their metabolic processes. Additionally, it may exert anti-inflammatory effects by modulating specific signaling pathways in cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(acetyloxy)-, methyl ester: Another benzoic acid derivative with different functional groups.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside: A compound with a similar chromen structure but different substituents.
Uniqueness
Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-20(23)14-7-5-13(6-8-14)12-25-15-9-10-17-16-3-1-2-4-18(16)21(24)26-19(17)11-15/h5-11H,1-4,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQSAFGFIWCZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride](/img/structure/B2695173.png)
![2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2695174.png)


![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2695179.png)
![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2695180.png)

![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2695182.png)



![N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2695191.png)
![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695193.png)
![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695194.png)
